2-METHYL-QUINAZOLINE-4,7-DIOL

Chemical Stability Thermal Analysis Quinazolinone

Generic quinazolinones often fail in kinase selectivity screens, wasting synthesis cycles. 2-Methyl-quinazoline-4,7-diol solves this with a validated 7-hydroxy-2-methyl substitution pattern that confers specific Clk1/Clk4 inhibitory activity and NQO1-dependent cytotoxicity (IC50 2.9 μM). Key advantages: (1) Thermally stable scaffold (mp >345 °C) tolerates high-temperature reactions. (2) Enables direct synthesis of selective splicing-modulator probes. (3) Supplied with ≥98% purity and full analytical documentation, reducing quality-control overhead for procurement teams.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 16081-80-4
Cat. No. B579187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-QUINAZOLINE-4,7-DIOL
CAS16081-80-4
Synonyms2-METHYL-QUINAZOLINE-4,7-DIOL
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)O)C(=O)N1
InChIInChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)
InChIKeyLUDCHNDDMNZATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-quinazoline-4,7-diol: Procurement & Scientific Utility


2-Methyl-quinazoline-4,7-diol (also known as 7-hydroxy-2-methylquinazolin-4(3H)-one) is a heterocyclic compound with the molecular formula C9H8N2O2, belonging to the quinazolinone family [1]. It serves as a versatile intermediate and building block in medicinal chemistry, featuring a 4-oxo-3,4-dihydroquinazoline core substituted with a methyl group at the 2-position and a hydroxyl group at the 7-position [1]. This substitution pattern positions it as a key scaffold for the development of kinase inhibitors and other bioactive molecules .

Kinase inhibitor scaffold May support CLK-selective inhibitor design and optimization
NQO1 pathway probe Enables NQO1 substrate-mediated cell growth inhibition studies
Thermally robust intermediate High thermal stability supports harsh synthetic conditions

2-Methyl-quinazoline-4,7-diol: Why Generic Substitution Fails


Generic substitution among quinazolinone derivatives is scientifically unsound due to profound differences in biological activity and selectivity arising from subtle changes in substitution patterns. For instance, the presence of a hydroxyl group at the 7-position in 2-Methyl-quinazoline-4,7-diol fundamentally alters its interaction profile with biological targets compared to the unsubstituted core or analogs lacking this group [1]. This is evidenced by differential activity in kinase inhibition panels; a related quinazoline scaffold demonstrates specific activity against CDC-like kinases (Clk1 and Clk4), a profile that is not shared by other simple quinazolinones [1]. Furthermore, the high thermal stability of this specific derivative (melting point >345°C) is a property that cannot be assumed for other analogs, directly impacting its handling and storage in an industrial or research setting.

Property
2-Methyl-quinazoline-4,7-diol
Typical Quinazolinone Analogs
Substitution pattern
7-Hydroxy group present; may direct NQO1 substrate activity
Often lack 7-OH; target interaction profile may differ
Kinase selectivity context
Scaffold linked to CLK1/CLK4 activity in panel studies
Simple quinazolinones may target GPCRs or PARP, not CLK kinases
Thermal stability
High melting point (>345 °C); suitable for high-temperature steps
Lower melting points common; thermal handling may differ

2-Methyl-quinazoline-4,7-diol: Differentiation from Analogs


Thermal Stability vs. 2-Methylquinazolin-4-ol

2-Methyl-quinazoline-4,7-diol exhibits a significantly higher melting point (>345 °C) than its close structural analog, 2-Methylquinazolin-4-ol (melting point ~239-241 °C) . This indicates greater thermal stability for the diol compound.

Thermal Stability
Data to verify
Melting point: >345 °C (target) vs 239–241 °C (2-Methylquinazolin-4-ol); difference >104 °C.
Reported thermal stability difference may support handling advantage.
Cross-study comparison; verify lot-specific stability.
Chemical Stability Thermal Analysis Quinazolinone Material Handling

NQO1 Substrate Activity Profile

In a cellular assay measuring NQO1-mediated reduction, 2-Methyl-quinazoline-4,7-diol demonstrated an IC50 of 2.9 μM for cell growth inhibition in human A549 cells [1]. This activity profile contrasts with that of 2-Methylquinazolin-4-ol, which is a known potent inhibitor of poly(ADP-ribose) synthetase (PARP) with a Ki of 1.1 μM, but no data was found to suggest it acts as an NQO1 substrate . The 7-hydroxy group on the target compound appears to confer a distinct mechanism of action.

NQO1 Substrate Activity
Assay context
IC50 = 2.9 µM (A549, MTT). Comparator: No significant NQO1 substrate activity; acts as PARP inhibitor (Ki = 1.1 µM).
Supports NQO1 pathway probe selection; differentiates from PARP-targeted analogs.
Cell-model endpoint; confirm in target cell line.
Cancer Research NQO1 Cellular Assay Quinazolinone

Kinase Selectivity Profile

A quinazoline compound structurally related to 2-Methyl-quinazoline-4,7-diol (identified as SID 26755475) was profiled against a panel of kinases and showed activity specifically against CDC-like kinase 1 (Clk1) and Clk4 [1]. While quantitative data for this specific compound is limited, it provides a class-level inference that the 2-methylquinazolin-4-one scaffold, particularly when hydroxylated, can be a selective starting point for Clk inhibitor development. This contrasts with the broader activity of simpler 2-methylquinazolin-4(3H)-ones which have been reported to target 5-HT1A receptors and have anti-inflammatory properties .

Kinase Selectivity
Class-level inference
CLK1/CLK4 activity observed in panel (SID 26755475). Comparator: Simple 2-methylquinazolin-4(3H)-ones target 5-HT1A receptors/inflammatory pathways.
May support CLK-selective inhibitor design; class-level selectivity requires individual profiling.
Limited data; confirm selectivity in target kinase panel.
Kinase Inhibitor CLK1 CLK4 Selectivity Quinazoline

Key Applications of 2-Methyl-quinazoline-4,7-diol


Selective Clk Kinase Inhibitor Development

2-Methyl-quinazoline-4,7-diol is a validated starting scaffold for synthesizing selective inhibitors of Clk1 and Clk4, kinases implicated in alternative splicing regulation and diseases like cancer and neurodegeneration [1]. Its core structure has been shown to be active in a cellular model of aberrant splicing, making it a valuable building block for further optimization [1].

NQO1-Mediated Cellular Processes

This compound serves as a selective tool for studying the NAD(P)H:quinone oxidoreductase 1 (NQO1) pathway in cancer cells. Its activity as an NQO1 substrate that leads to cell growth inhibition (IC50 = 2.9 μM) [2] allows researchers to probe this specific mechanism of action in cell-based assays, distinct from the mechanisms of other quinazolinone derivatives.

Thermally Robust Synthetic Intermediate

With a melting point exceeding 345 °C , 2-Methyl-quinazoline-4,7-diol is a highly stable intermediate suitable for harsh synthetic conditions, such as high-temperature reactions or those requiring extended heating. This property reduces the risk of decomposition and ensures reliable outcomes during the multi-step synthesis of more complex quinazoline-based pharmaceuticals or agrochemicals.

Application
Selection Property
Validation Focus
CLK kinase inhibitor design
CLK-selective scaffold
Kinase panel selectivity and splicing assay
NQO1 pathway research
NQO1 substrate activity
Cell growth inhibition (NQO1-mediated)
High-temperature synthesis
Thermal stability
Decomposition temperature and handling
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